molecular formula C21H22ClN B194771 Cyproheptadine hydrochloride sesquihydrate CAS No. 41354-29-4

Cyproheptadine hydrochloride sesquihydrate

カタログ番号: B194771
CAS番号: 41354-29-4
分子量: 323.9 g/mol
InChIキー: ZPMVNZLARAEGHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyproheptadine hydrochloride sesquihydrate (CAS: 41354-29-4) is a synthetic antihistamine and serotonin antagonist with the molecular formula C₂₁H₂₁N·HCl·1.5H₂O and a molecular weight of 350.88 g/mol . It exists as a sesquihydrate salt, distinguishing it from the anhydrous form (C₂₁H₂₁N·HCl, MW: 323.86 g/mol) . The compound acts as a non-selective 5-HT₂B/2C receptor inverse agonist (IC₅₀ = 0.6 nM) and a histamine H₁ receptor antagonist, with additional inhibitory activity against SETD7/9 methyltransferases (IC₅₀ = 1 µM) .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of cyproheptadine hydrochloride sesquihydrate begins with the formation of the dibenzo[a,d]cycloheptene core structure. Piperidine derivatives are reacted with dibenzocycloheptenone intermediates under controlled conditions to yield the free base. Subsequent hydrochlorination with hydrochloric acid in aqueous ethanol produces the hydrochloride salt. Crystallization under specific humidity and temperature conditions (15°C–25°C) ensures the formation of the sesquihydrate form, as confirmed by X-ray diffraction and thermogravimetric analysis .

Critical Parameters:

  • Stoichiometry: A 1:1 molar ratio of cyproheptadine base to HCl is maintained to prevent over-acidification.

  • Crystallization Solvent: Ethanol-water mixtures (70:30 v/v) optimize hydrate stability .

  • Purity Control: Residual solvents (e.g., methanol, chloroform) are limited to <500 ppm per USP guidelines .

Industrial Production Methods

Large-scale manufacturing adheres to Good Manufacturing Practice (GMP) standards, with batch sizes exceeding 100 kg. Key stages include:

Micronization and Particle Size Control

Raw cyproheptadine hydrochloride is processed through jet mills to achieve a particle size distribution of D₉₀ ≤10 µm. This enhances dissolution rates and ensures uniform blending with excipients .

ParameterSpecification
Micronized D₉₀≤10 µm
Sieve Mesh Size100-mesh (149 µm)
Residual Moisture≤5% (Karl Fischer)

Granulation and Tablet Formulation

A patented formulation (CN111643462A) uses wet granulation to produce tablets with 2 mg active ingredient per unit :

Excipient Composition (Per 1,000 Tablets):

  • Lactose monohydrate: 50–60 g

  • Potato starch: 18–22 g

  • Microcrystalline cellulose: 2–2.5 g

  • Magnesium stearate: 0.9–1.1 g

Process Flow:

  • Mixing: Cyproheptadine HCl, lactose, and starch are blended in a boiling granulator at 75±5°C until the outlet temperature reaches 35°C .

  • Binder Preparation: Cellulose (2 kg) is dispersed in 40 kg purified water to form a 5% w/v gel .

  • Granulation: The binder is sprayed at 0.3–0.4 MPa atomization pressure, followed by fluid-bed drying to 2–5% moisture content .

  • Tableting: Granules are compressed using 6.0 mm round shallow punches at 7 kN force .

Quality Control and Analytical Methods

Pharmacopeial standards (USP, EP) mandate rigorous testing:

Spectrophotometric Assays

  • UV-Vis Method: Quantification at λₘₐₓ = 286 nm in distilled water, linear over 1–20 µg/mL (R² >0.999) .

  • Ion-Pair Extraction: Alizarin red S forms a chloroform-soluble complex measurable at 524 nm, achieving 99.7–100.5% recovery .

Chromatographic Purity

HPLC with C18 columns (Mobile phase: acetonitrile-phosphate buffer, pH 3.0) resolves degradation products, ensuring ≤0.1% impurities .

Recent Advances and Patented Technologies

A 2020 Korean patent (KR20200083094A) describes derivatives synthesized via:

  • Alkaline Extraction: Cyproheptadine HCl sesquihydrate is basified with NaOH and extracted into ethyl acetate .

  • Functionalization: The free base reacts with acyl chlorides to yield appetite-stimulating analogs .

化学反応の分析

Types of Reactions

Cyproheptadine hydrochloride sesquihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives of the dibenzo[a,d]cycloheptene structure .

科学的研究の応用

Clinical Applications

1. Treatment of Allergic Conditions

  • Indications : Cyproheptadine is primarily used to alleviate symptoms associated with allergic reactions, such as rhinitis, urticaria, and conjunctivitis. It acts by blocking histamine receptors, thus reducing inflammation and itching .
  • Dosage Forms : Available in oral tablets (4 mg), the compound is often prescribed in various dosages depending on the severity of symptoms .

2. Appetite Stimulation

  • Use in Undernourished Patients : Cyproheptadine has been shown to effectively stimulate appetite in children with mild to moderate undernutrition. A randomized controlled trial indicated a significant increase in body mass index after four weeks of treatment .
  • Mechanism : The appetite-stimulating effect is attributed to its antagonism of serotonin at the hypothalamic level, which regulates hunger .

3. Off-Label Uses

  • Serotonin Syndrome : Cyproheptadine is utilized off-label for the management of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity .
  • Neurological Applications : Studies suggest potential benefits in treating conditions such as Parkinson's disease and depression due to its effects on neurotransmission pathways .

Research Applications

1. Anti-inflammatory Studies

  • Cyproheptadine has been investigated for its anti-inflammatory properties in models of serotonin-induced inflammation. The compound demonstrated efficacy in reducing inflammatory responses mediated by serotonin receptors .

2. Neuropharmacological Research

  • Cognitive Effects : Research indicates that cyproheptadine may influence memory and learning processes, making it a candidate for studies related to cognitive impairments .
  • Behavioral Studies : In animal models, cyproheptadine has shown anticonvulsant and anti-tremor activities, suggesting potential applications in epilepsy management and movement disorders .

Data Tables

Application AreaSpecific UseEvidence Source
Allergic ReactionsTreatment of rhinitis and urticariaDrugBank , FDA
Appetite StimulationIncrease body mass indexArch Phys Med Rehabil
Serotonin SyndromeManagement of symptomsPubMed
Anti-inflammatory EffectsSerotonin-induced inflammationSigma-Aldrich
Neuropharmacological EffectsCognitive enhancementLGC Standards

Case Studies

  • Appetite Stimulation in Children :
    A randomized controlled trial involving undernourished children demonstrated that cyproheptadine significantly increased body mass index after four weeks of treatment, highlighting its effectiveness as an appetite stimulant .
  • Management of Serotonin Syndrome :
    Clinical evaluations have shown that cyproheptadine can effectively reduce symptoms associated with serotonin syndrome when administered promptly after diagnosis, showcasing its role as an emergency intervention .
  • Neuropharmacological Effects :
    In studies assessing the impact on cognitive functions, cyproheptadine was found to improve memory retention in animal models, suggesting potential therapeutic avenues for cognitive dysfunctions linked to neurodegenerative diseases .

作用機序

Cyproheptadine hydrochloride sesquihydrate exerts its effects by acting as a competitive antagonist of both serotonin and histamine receptors. It blocks the H1 histamine receptors, preventing the action of histamine, which is responsible for allergic symptoms. Additionally, it antagonizes serotonin receptors, which contributes to its effects on appetite stimulation and migraine prevention .

類似化合物との比較

Key Properties:

  • Pharmacological Applications : Allergy relief (rhinitis, urticaria), appetite stimulation, and experimental use in neuroscience (e.g., modulation of serotonin pathways in spinal injury models) .
  • Solubility: Soluble in water (up to 10 mM with heating), DMSO (100 mM), and ethanol .
  • Storage : Stable for 3 years at -20°C in powder form; 1 year at -80°C in solution .

Structural and Pharmacological Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Primary Targets Key Applications
Cyproheptadine HCl sesquihydrate C₂₁H₂₁N·HCl·1.5H₂O 350.88 5-HT₂B/2C, H₁, SETD7/9 Allergies, appetite stimulation
Cyclobenzaprine HCl C₂₀H₂₁N·HCl 311.85 Muscle relaxant (CNS) Muscle spasms
Methysergide maleate C₂₁H₂₇N₃O₂·C₄H₄O₄ 469.54 5-HT₂B/2C antagonist Migraine prophylaxis
Ketanserin C₂₂H₂₂FN₃O₃ 395.43 5-HT₂A antagonist, α₁-adrenergic Hypertension, serotonin syndrome
Chlorpromazine HCl C₁₇H₁₉ClN₂S·HCl 355.33 Dopamine D₂, 5-HT₂, H₁ Psychosis, nausea

Pharmacodynamic Notes:

  • Cyproheptadine’s dual antagonism of 5-HT₂ and H₁ receptors differentiates it from selective agents like ketanserin (5-HT₂A-specific) or cyclobenzaprine (muscle relaxant with minimal serotonergic activity) .
  • Unlike methysergide, which is used prophylactically for migraines, cyproheptadine is utilized for acute allergic reactions and appetite enhancement .

Pharmacokinetic and Formulation Differences

Parameter Cyproheptadine HCl sesquihydrate Methysergide maleate Chlorpromazine HCl
Oral Bioavailability 40–60% (dose-dependent) ~13% (low) 32% (variable)
Excretion 2–20% fecal excretion Renal (~70%) Hepatic (>50%)
Formulation Stability Stable in DMSO/water Light-sensitive Requires refrigeration

Key Insights :

  • Cyproheptadine’s stability in multiple solvents (DMSO, ethanol) makes it versatile for experimental use compared to light-sensitive methysergide .
  • Its partial fecal excretion contrasts with the renal clearance of methysergide, suggesting different drug-drug interaction profiles .

生物活性

Cyproheptadine hydrochloride sesquihydrate is a first-generation antihistamine with notable biological activities primarily attributed to its dual antagonistic effects on serotonin and histamine receptors. This compound has been extensively studied for its applications in treating allergic conditions, stimulating appetite, and its potential role in various clinical scenarios.

Cyproheptadine is characterized by its ability to block both H1 histamine receptors and serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This antagonism leads to a reduction in the physiological effects of histamine and serotonin, which are crucial mediators in allergic responses and appetite regulation.

  • Molecular Formula : C21H21N·HCl·1.5H2O
  • Molecular Weight : 350.89 g/mol
  • Solubility : Soluble in water, methanol; sparingly soluble in ethanol.

The mechanism of action involves competitive inhibition at these receptor sites, effectively mitigating symptoms associated with allergies, such as pruritus, urticaria, and vasomotor rhinitis. Additionally, the drug's sedative properties are linked to its anticholinergic effects, which can be beneficial in certain therapeutic contexts .

Pharmacokinetics

Cyproheptadine exhibits variable pharmacokinetic properties based on administration routes. A study comparing oral and sublingual administration found significant differences in absorption rates:

Administration RouteCmax (mcg/L)AUC (mcg.h/L)Tmax (hours)
Oral30.02094
Sublingual4.0259.6

The drug is metabolized primarily into a quaternary ammonium glucuronide conjugate, with approximately 40% of the administered dose excreted through urine .

Clinical Applications

1. Allergic Conditions
Cyproheptadine is commonly prescribed for various allergic disorders, including:

  • Seasonal and perennial allergic rhinitis
  • Allergic conjunctivitis
  • Urticaria
  • Anaphylactic reactions (as an adjunctive treatment)

2. Appetite Stimulation
The orexigenic effect of cyproheptadine has garnered attention for treating undernourished children and individuals with conditions leading to appetite suppression. Clinical trials have demonstrated significant increases in body mass index among children with mild to moderate undernutrition after treatment with cyproheptadine over four weeks .

3. Neurological Applications
Recent studies have explored cyproheptadine's potential in neurological rehabilitation. For example, a randomized controlled trial indicated that combining cyproheptadine with targeted muscle activation training improved hand motor control in stroke survivors .

Adverse Effects and Safety Profile

While cyproheptadine is generally considered safe, it is associated with several adverse effects:

  • Common Effects : Drowsiness, dizziness, dry mouth.
  • Serious Effects : Hepatic complications have been reported but are rare; monitoring for liver function is advisable during long-term use .

A systematic review of adverse events highlighted that neurological symptoms were the most frequently reported side effects, particularly in adult populations . The frequency of hepatic adverse events was estimated at 0.27 to 1.4 per 1000 patients.

Case Studies

Several case studies reinforce the therapeutic potential of cyproheptadine:

  • Case Study 1 : A pediatric patient with severe appetite suppression due to chronic illness showed marked improvement in weight gain after four weeks of cyproheptadine treatment.
  • Case Study 2 : An adult stroke survivor demonstrated enhanced recovery of motor skills when treated with cyproheptadine alongside rehabilitation exercises.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Cyproheptadine hydrochloride sesquihydrate in laboratory settings?

Researchers must adhere to OSHA HCS guidelines, including:

  • Use of personal protective equipment (PPE) such as gloves and lab coats to avoid skin/eye contact .
  • Immediate removal of contaminated clothing and thorough handwashing before breaks .
  • Neutralizing spills with appropriate agents and ensuring proper ventilation during cleanup .
  • Disposal via approved hazardous waste channels to prevent environmental contamination .

Q. What pharmacological targets are associated with this compound, and how are they identified?

The compound primarily antagonizes serotonin (5-HT₂) and histamine (H₁) receptors. Identification involves:

  • In vitro binding assays using radiolabeled ligands to measure receptor affinity .
  • Functional assays (e.g., isolated tissue preparations) to assess antagonism efficacy .
  • Structural analysis of the piperidine-dibenzocycloheptene backbone to predict receptor interactions .

Q. What analytical methods are recommended for characterizing this compound purity and stability?

Key methodologies include:

  • High-performance liquid chromatography (HPLC) with UV detection to quantify purity .
  • Thermogravimetric analysis (TGA) to confirm sesquihydrate composition via dehydration profiles .
  • Nuclear magnetic resonance (NMR) for structural validation and impurity detection .

Advanced Research Questions

Q. How can molecular docking simulations (e.g., Glide or GOLD) be optimized to study Cyproheptadine’s receptor interactions?

Methodological steps include:

  • Protein preparation : Generate a 3D receptor structure (e.g., 5-HT₂A) using crystallographic data and optimize hydrogen bonding networks .
  • Ligand flexibility : Account for torsional rotations in the piperidine ring during docking .
  • Scoring functions : Use GlideScore 2.5 to penalize non-physical interactions (e.g., exposed charged groups) .
  • Validation : Compare docking poses with experimental binding data (e.g., X-ray co-crystallography) to refine accuracy .

Q. How should researchers resolve contradictions in reported efficacy data for this compound across studies?

Strategies involve:

  • Meta-analysis : Systematically evaluate variables such as dosage, model systems, and receptor subtype selectivity .
  • Dose-response reevaluation : Conduct in vivo/in vitro studies under standardized conditions to isolate confounding factors .
  • Cross-species validation : Compare pharmacokinetic profiles (e.g., metabolism in rodents vs. humans) to explain disparities .

Q. What experimental design considerations are critical for comparing in vitro and in vivo studies of Cyproheptadine?

Key factors include:

  • In vitro : Use primary cell cultures (e.g., mast cells) to assess histamine release inhibition; control for serum protein binding .
  • In vivo : Select animal models (e.g., murine anaphylaxis) with translational relevance; monitor plasma half-life and blood-brain barrier penetration .
  • Bridging data : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile discrepancies between assays .

Q. How can researchers integrate computational and empirical methods to study Cyproheptadine’s off-target effects?

A hybrid approach involves:

  • Virtual screening : Use Glide or GOLD to predict interactions with non-target receptors (e.g., muscarinic acetylcholine receptors) .
  • High-throughput screening (HTS) : Validate computational predictions via fluorescence-based calcium flux assays .
  • Machine learning : Train models on toxicity databases to prioritize experimental testing .

Q. What strategies enhance the detection of Cyproheptadine metabolites in pharmacokinetic studies?

Advanced methodologies include:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for sensitivity .
  • Stable isotope labeling : Track metabolite pathways using deuterated analogs .
  • Bile cannulation in rodents : Collect enterohepatic circulation samples to identify Phase II metabolites .

Q. Methodological Frameworks

Q. How should researchers design studies to investigate Cyproheptadine’s synergistic effects in combination therapies?

Apply factorial experimental design:

  • Dose matrix : Test varying ratios of Cyproheptadine with adjunct drugs (e.g., SSRIs) to identify additive vs. antagonistic effects .
  • Isobolographic analysis : Quantify synergy using dose-response surfaces .
  • Mechanistic profiling : Use RNA sequencing to identify pathway crosstalk (e.g., serotonin vs. histamine signaling) .

Q. What criteria should guide the selection of preclinical models for Cyproheptadine’s antiserotonergic activity?

Prioritize models based on:

  • Translational relevance : Zebrafish larvae for high-throughput behavioral screens vs. primates for CNS penetration studies .
  • Endpoint specificity : Measure 5-HT₂ receptor occupancy via PET imaging in non-human primates .
  • Ethical alignment : Follow institutional guidelines for minimizing vertebrate use .

特性

IUPAC Name

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMVNZLARAEGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042586
Record name Cyproheptadine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

969-33-5, 41354-29-4
Record name Cyproheptadine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=969-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyproheptadine hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cyproheptadine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyproheptadine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyproheptadine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyproheptadine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYPROHEPTADINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9323MCT0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyproheptadine hydrochloride sesquihydrate
Reactant of Route 2
Reactant of Route 2
Cyproheptadine hydrochloride sesquihydrate
Reactant of Route 3
Cyproheptadine hydrochloride sesquihydrate
Reactant of Route 4
Cyproheptadine hydrochloride sesquihydrate
Reactant of Route 5
Cyproheptadine hydrochloride sesquihydrate
Reactant of Route 6
Cyproheptadine hydrochloride sesquihydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。